molecular formula C17H17NO2S B5699638 2-(4-tert-butylphenyl)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one

2-(4-tert-butylphenyl)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one

Katalognummer B5699638
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: SKVKSTPOVNCYFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-tert-butylphenyl)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, the primary excitatory neurotransmitter in the brain. TBOA has been extensively studied for its potential use in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Wirkmechanismus

2-(4-tert-butylphenyl)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one binds to the substrate-binding site of EAATs and blocks the uptake of glutamate into neurons and glial cells. This leads to an increase in extracellular glutamate levels, which can activate glutamate receptors and cause excitotoxicity. This compound has been shown to be selective for EAATs over other neurotransmitter transporters, such as GABA and glycine transporters.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cultured neurons, this compound can induce excitotoxicity and neuronal death at high concentrations. However, at lower concentrations, this compound can enhance synaptic transmission and improve neuronal survival following ischemic injury. In animal models, this compound has been shown to reduce seizure activity and improve cognitive function in various neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-tert-butylphenyl)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of EAATs, which allows for precise manipulation of glutamate levels in the brain. This compound is also relatively stable and easy to synthesize, making it readily available for research use. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Zukünftige Richtungen

There are several future directions for research on 2-(4-tert-butylphenyl)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one. One area of interest is the development of more selective and less toxic inhibitors of EAATs for use in treating neurological disorders. Another area of research is the investigation of the role of EAATs in neuroinflammation and neurodegeneration. This compound has also been used as a tool for studying the role of glutamate transporters in synaptic plasticity and learning and memory, which may have implications for the development of new treatments for cognitive disorders.

Synthesemethoden

2-(4-tert-butylphenyl)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one can be synthesized using a multi-step process involving the reaction of 4-tert-butylphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one. The final product can be purified using column chromatography.

Wissenschaftliche Forschungsanwendungen

2-(4-tert-butylphenyl)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one has been widely used in scientific research as a tool for studying the role of glutamate transporters in the brain. It has been shown to be a highly potent inhibitor of EAATs, with a Ki value in the nanomolar range. This compound has been used to investigate the physiological and pathological functions of glutamate transporters, including their role in synaptic transmission, neuroprotection, and excitotoxicity.

Eigenschaften

IUPAC Name

2-(4-tert-butylphenyl)-6-methylthieno[2,3-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-10-9-13-15(21-10)18-14(20-16(13)19)11-5-7-12(8-6-11)17(2,3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVKSTPOVNCYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(OC2=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.